AC-Lys-ome hcl AC-Lys-ome hcl Nα-Acetyl-L-lysine Methyl Ester Hydrochloride is used in the synthetic preparation of AB-type N-substituted core-functionalized naphthalene diimides.

Brand Name: Vulcanchem
CAS No.: 20911-93-7
VCID: VC21543541
InChI: InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H
SMILES: CC(=O)NC(CCCCN)C(=O)OC.Cl
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol

AC-Lys-ome hcl

CAS No.: 20911-93-7

Cat. No.: VC21543541

Molecular Formula: C9H19ClN2O3

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

AC-Lys-ome hcl - 20911-93-7

CAS No. 20911-93-7
Molecular Formula C9H19ClN2O3
Molecular Weight 238.71 g/mol
IUPAC Name methyl 2-acetamido-6-aminohexanoate;hydrochloride
Standard InChI InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H
Standard InChI Key PCHGTXYLEAQWOM-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H](CCCCN)C(=O)OC.Cl
SMILES CC(=O)NC(CCCCN)C(=O)OC.Cl
Canonical SMILES CC(=O)NC(CCCCN)C(=O)OC.Cl

Chemical Identity and Properties

Chemical Structure and Identification

N(alpha)-acetyl-L-lysine methyl ester hydrochloride (AC-Lys-ome hcl) is a modified amino acid derivative characterized by an acetyl group attached to the alpha-amino group of lysine and a methyl ester group at the carboxyl terminus . This compound is the hydrochloride salt form of N(alpha)-acetyl-L-lysine methyl ester (parent compound CID 2724394) .

Basic Chemical Data

AC-Lys-ome hcl has the molecular formula C9H19ClN2O3 and a molecular weight of 238.71 g/mol . It is identified by the CAS number 20911-93-7 and European Community (EC) Number 244-111-4 . The compound features a lysine residue with modifications at both the N-terminal and C-terminal positions.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature, including:

  • Methyl acetyl-L-lysinate hydrochloride

  • L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1)

  • Ac-Lys-OMe.HCl

  • Nalpha-Acetyl-L-lysine methyl ester hydrochloride

Table 1: Key Chemical Properties of AC-Lys-ome hcl

PropertyValueSource
Molecular FormulaC9H19ClN2O3PubChem
Molecular Weight238.71 g/molPubChem
CAS Number20911-93-7PubChem
EC Number244-111-4PubChem
Parent CompoundN(alpha)-acetyl-L-lysine methyl ester (CID 2724394)PubChem
Structure TypeLysine derivative with acetyl and methyl ester modificationsPubChem

Biochemical Significance

Lysine Acetylation as a Post-Translational Modification

AC-Lys-ome hcl is particularly relevant in the study of lysine acetylation, which is a critical reversible post-translational modification that plays regulatory roles in both eukaryotes and prokaryotes . Lysine acetylation occurs on the ε-amino group on the side chain of lysine and is distinct from N-terminal acetylation, which occurs on the α-amino group at the N terminus of proteins .

Role in Cellular Processes

Protein acetylation, which can be studied using compounds like AC-Lys-ome hcl, has been shown to influence numerous cellular physiological processes, including:

  • Cell-cycle regulation and apoptosis

  • Cell morphology

  • Metabolic pathways

  • Protein interactions

  • Enzymatic activity

Research Applications

Biochemical Research

AC-Lys-ome hcl serves as a valuable tool in biochemical research, particularly in studying protein acetylation . This is crucial for understanding gene expression and cellular processes, as acetylation plays a key regulatory role in both eukaryotic and prokaryotic systems . The compound allows researchers to investigate how acetylation affects protein structure, function, and interactions.

Acetylome Analysis Studies

The compound has been instrumental in acetylome analysis studies, which aim to identify acetylated proteins and their modification sites. For example, global acetylome analysis of Mycobacterium tuberculosis H37Ra identified 226 acetylation sites in 137 proteins, demonstrating the widespread nature of this modification . Such studies contribute to understanding the functional roles of reversible lysine acetylation in various organisms.

Peptide Synthesis

In chemical synthesis, AC-Lys-ome hcl serves as a crucial intermediate in the synthesis of peptides and other complex molecules . Its structure allows it to participate in various chemical reactions, making it an essential building block in organic chemistry and medicinal chemistry. The compound is particularly useful in the synthesis of lysine-containing peptides, which are important for understanding protein structure and function .

Biochemical Mechanisms and Pathways

Interaction with Enzymes

AC-Lys-ome hcl has been reported to interact with various enzymes, notably serving as a substrate for urokinase, which plays a significant role in the fibrinolytic pathway . This pathway is responsible for breaking down fibrin and preventing blood clots, suggesting potential therapeutic applications for conditions associated with thrombosis.

Impact on Protein Modifications

The compound can be used to study the effects of lysine acetylation on protein function and structure. Acetylation can alter protein properties by neutralizing the positive charge on lysine residues, potentially affecting protein-protein interactions, DNA binding, and enzymatic activity .

Secondary Structure Analysis

Pharmaceutical Applications

Drug Development

AC-Lys-ome hcl has potential applications in pharmaceutical development, particularly for drugs aimed at treating metabolic disorders . Its role in amino acid metabolism makes it a valuable compound for research in this area. Additionally, studies have explored its role in drug development for diseases linked to protein misfolding and aggregation, such as Alzheimer's disease .

Epigenetic Regulation

The compound's role in modifying histone proteins demonstrates its importance in regulating gene expression through acetylation and deacetylation processes . This modification is critical for understanding epigenetic regulation and its implications in cancer biology and other diseases with epigenetic components.

Analytical Methods for AC-Lys-ome hcl Research

Mass Spectrometry Techniques

Acetylome analysis typically employs high-accuracy mass spectrometry (MS) techniques combined with protein/peptide prefractionation and antibody enrichment . For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to identify acetylation sites in Mycobacterium tuberculosis proteins.

Sample Preparation Methods

The analysis of AC-Lys-ome hcl and related compounds often involves specialized sample preparation protocols. These may include:

  • Protein digestion with trypsin

  • Peptide fractionation using reversed-phase C18 columns

  • Desalting with trifluoroacetic acid (TFA)

  • Elution with acetonitrile (ACN) at different concentrations

Bioinformatic Analysis

To understand the significance of lysine acetylation sites, researchers employ various bioinformatic tools and statistical methods. These include:

  • Secondary structure analysis using tools like NetSurfP

  • Positional frequency analysis of amino acids flanking acetylation sites

  • Statistical significance testing using methods such as the Wilcoxon test

Recent Research Developments

Acetylation in Bacterial Pathogens

Recent research has focused on understanding the role of lysine acetylation in bacterial pathogens like Mycobacterium tuberculosis. Studies have constructed interaction networks of acetylated proteins to better understand the significance of acetylation in key cellular mechanisms in these organisms .

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